N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide
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Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O7S and its molecular weight is 434.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines
Biochemical Pathways
The compound may affect the biochemical pathways related to cell cycle regulation and apoptosis. These pathways are crucial for the normal functioning of cells, and their disruption can lead to cell death. In the context of cancer, inducing apoptosis in cancer cells is a common strategy for limiting their proliferation .
Pharmacokinetics
In silico predictions suggest that the compound obeys lipinski’s rule of five, indicating good bioavailability . Further experimental studies are needed to confirm these predictions and to fully understand the pharmacokinetic profile of this compound.
Result of Action
The compound’s action results in the inhibition of cancer cell growth. This is achieved through the induction of cell cycle arrest and apoptosis, leading to cell death . The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and proteases, which are essential for cellular signaling and metabolic processes. The compound’s interaction with these biomolecules often involves binding to active sites, leading to inhibition or modulation of enzyme activity. For instance, it has been observed to inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound has been shown to induce apoptosis and cell cycle arrest, thereby inhibiting cell proliferation. Additionally, it affects the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s ability to inhibit kinases is particularly noteworthy, as it disrupts key signaling pathways involved in cell growth and survival. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to modulate these pathways can lead to changes in cellular metabolism, including alterations in energy production and utilization. Understanding these interactions is crucial for developing effective therapeutic strategies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells. These interactions can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action. Understanding these localization mechanisms can provide insights into the compound’s therapeutic potential .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-26-15-4-6-17(27-2)19(9-15)30(24,25)21-10-13-7-20(23)22(11-13)14-3-5-16-18(8-14)29-12-28-16/h3-6,8-9,13,21H,7,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFQFKHXVSBNGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.